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Compound of Interest

Compound Name: Thiazol-5-ylmethanamine

Cat. No.: B070399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to

characterize Thiazol-5-ylmethanamine hydrochloride. Due to the limited availability of

published experimental spectra for this specific compound, this guide presents predicted

spectroscopic data and detailed, generalized experimental protocols that can be applied to its

analysis. This information is intended to assist researchers in the identification and

characterization of Thiazol-5-ylmethanamine hydrochloride and related compounds.

Chemical Structure and Properties
Chemical Name: Thiazol-5-ylmethanamine hydrochloride

CAS Number: 131052-46-5

Molecular Formula: C₄H₇ClN₂S

Molecular Weight: 150.63 g/mol

Physical Form: White to pale-yellow or yellow-brown solid

Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Predicted ¹H and ¹³C NMR data for Thiazol-5-ylmethanamine hydrochloride are presented

below. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.2 Singlet 1H H2 (Thiazole)

~8.0 Singlet 1H H4 (Thiazole)

~4.3 Singlet 2H CH₂ (Methylene)

~8.5 (broad) Singlet 3H NH₃⁺ (Ammonium)

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~155 C2 (Thiazole)

~145 C4 (Thiazole)

~135 C5 (Thiazole)

~40 CH₂ (Methylene)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Thiazol-5-ylmethanamine hydrochloride is expected to show characteristic

absorption bands for the amine hydrochloride and the thiazole ring.

Table 3: Expected Infrared Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2500 Strong, Broad
N-H stretching (primary amine

salt)

~1620 Medium
N-H bending (primary amine

salt)

~1550 Medium C=N stretching (Thiazole ring)

~1420 Medium C=C stretching (Thiazole ring)

~1100 Medium C-N stretching

~700 Medium C-S stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and elemental composition.

For Thiazol-5-ylmethanamine hydrochloride, electrospray ionization (ESI) in positive ion mode

is a suitable technique.

Table 4: Expected Mass Spectrometry Data (ESI+)

m/z (amu) Interpretation

115.03 [M+H]⁺ (protonated molecule of the free base)

114.02 [M]⁺ (molecular ion of the free base)

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of Thiazol-5-ylmethanamine hydrochloride.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or D₂O) in a clean, dry vial.

Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate

matter.

Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

Data Acquisition (¹H and ¹³C NMR):

Insert the sample into the NMR spectrometer.

Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to

optimize homogeneity.

Acquire the ¹H NMR spectrum using standard parameters. For a typical spectrum on a 400

MHz instrument, 16-64 scans may be sufficient.

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and

sensitivity of the ¹³C nucleus, a larger number of scans will be required to achieve an

adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Grind 1-2 mg of Thiazol-5-ylmethanamine hydrochloride with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (ESI)
Sample Preparation:

Prepare a stock solution of Thiazol-5-ylmethanamine hydrochloride in a suitable solvent

such as methanol or a mixture of water and acetonitrile at a concentration of approximately 1

mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

The final solution may be directly infused into the mass spectrometer or injected via a liquid

chromatography system.

Data Acquisition:

Set the mass spectrometer to operate in positive ion electrospray ionization mode (ESI+).

Optimize the ion source parameters, such as capillary voltage, cone voltage, and desolvation

gas flow and temperature, to maximize the signal of the analyte.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Workflow and Relationships
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like Thiazol-5-ylmethanamine hydrochloride.
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Caption: Workflow for Spectroscopic Characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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